Titanium nitride (TiN) is a highly refractory, electrically conductive ceramic compound characterized by extreme hardness (Vickers hardness of 1800–2400 HV), a high melting point approaching 2930 °C, and excellent chemical inertness [1]. Unlike typical insulating ceramics, TiN exhibits metallic conductivity, making it highly valuable across diverse industrial and scientific domains [2]. In procurement contexts, TiN is primarily sourced as a physical or chemical vapor deposition (PVD/CVD) precursor target, a nanoscale powder for electrocatalyst supports, or a robust diffusion barrier material in semiconductor manufacturing [3]. Its unique combination of CMOS compatibility, high-temperature oxidation resistance, and plasmonic resonance in the visible-to-near-infrared spectrum positions it as a critical material for harsh-environment applications where conventional metals or carbon-based materials degrade [4].
Substituting Titanium nitride with closely related materials often results in catastrophic failure under operational stress. While Titanium carbide (TiC) offers slightly higher raw hardness, it lacks TiN’s high-temperature oxidation resistance, leading to rapid degradation in high-speed, high-friction machining environments[1]. In nanophotonics, substituting TiN with traditional plasmonic metals like Gold (Au) or Silver (Ag) results in morphological collapse and optical deterioration at temperatures above 200–400 °C, whereas TiN remains structurally and spectrally stable [2]. Furthermore, in electrochemical energy systems such as proton exchange membrane fuel cells (PEMFCs), relying on standard carbon black supports (Pt/C) leads to severe carbon corrosion at high anodic potentials; TiN provides a vastly superior, corrosion-resistant backbone that maintains catalyst integrity over tens of thousands of cycles [3].
When selecting hard coatings for high-temperature tooling, the trade-off between absolute hardness and oxidation resistance is critical. While Titanium carbide (TiC) possesses extreme hardness (Mohs 9–9.5), its oxidation resistance at elevated temperatures is significantly inferior to that of Titanium nitride[1]. TiN maintains its structural integrity and protective oxide scale under severe thermal stress, preventing the rapid degradation seen in TiC when exposed to high-friction, oxygen-rich environments [2]. This makes TiN the preferred baseline for high-speed cutting tools, often extending tool lifetime by a factor of three or more compared to uncoated or purely carbide-coated alternatives [1].
| Evidence Dimension | High-temperature oxidation resistance and tool lifespan |
| Target Compound Data | TiN (Maintains structural integrity and protective oxide scale at high friction temperatures) |
| Comparator Or Baseline | TiC (Inferior high-temperature oxidation resistance despite higher baseline hardness) |
| Quantified Difference | TiN extends operational lifetime by ≥3x in high-speed tooling compared to baselines, outperforming TiC in oxidative environments. |
| Conditions | High-speed machining / PVD tool coating in ambient air |
Dictates the selection of TiN over TiC for high-speed machining applications where frictional heat induces rapid oxidation.
For high-temperature nanophotonic applications, traditional noble metals fail due to low melting points and morphological instability. In direct comparative studies, Gold (Au) nanostructures begin to suffer optical deterioration and morphological changes at temperatures as low as 200 °C in air [1]. In stark contrast, Titanium nitride nanorings and nanodiscs exhibit remarkable spectral stability, maintaining their localized surface plasmon resonance (LSPR) profiles with negligible peak shifts up to 400 °C in air, and retaining metallic behavior up to 1,200 °C in vacuum [1], [2]. TiN also offers high electron conductivity and compatibility with CMOS fabrication, which Au lacks [3].
| Evidence Dimension | Morphological and spectral stability under thermal stress |
| Target Compound Data | TiN (Stable LSPR up to 400 °C in air; metallic behavior up to 1,200 °C in vacuum) |
| Comparator Or Baseline | Gold / Au (Optical deterioration and morphological changes starting at 200 °C in air) |
| Quantified Difference | TiN provides >200 °C higher thermal stability in air and >600 °C higher stability in vacuum without losing plasmonic function. |
| Conditions | Nanoscale plasmonic arrays annealed in air and vacuum environments |
Crucial for procuring materials for heat-assisted magnetic recording, thermophotovoltaics, and harsh-environment optical sensors.
Carbon corrosion is a primary failure mechanism in proton exchange membrane fuel cells (PEMFCs). When utilized as a catalyst support, TiN demonstrates vastly superior electrochemical stability compared to commercial Carbon Black. In accelerated durability testing, Pt supported on TiN-functionalized networks retained 93% of its current density after 30,000 seconds of operation, whereas standard commercial Pt/C catalysts suffered rapid degradation [1]. Furthermore, the strong metal-support interaction between TiN and Pt yields a peak power density of 330 mW/cm², more than double the 151 mW/cm² achieved by commercial Pt/C under identical single-cell PEMFC testing conditions [1].
| Evidence Dimension | Current density retention and peak power density |
| Target Compound Data | Pt/TiN support (93% retention after 30,000 s; 330 mW/cm² peak power) |
| Comparator Or Baseline | Commercial Pt/C support (Severe degradation; 151 mW/cm² peak power) |
| Quantified Difference | TiN supports yield >2x higher peak power density and near-total prevention of support corrosion compared to standard carbon. |
| Conditions | PEMFC single-cell testing and accelerated stress testing (AST) in acidic media |
Justifies the higher procurement cost of TiN nanopowders over carbon black for manufacturing long-lifespan fuel cell electrodes.
In microelectronics, preventing the diffusion of interconnect metals (like Al or Cu) into silicon is critical. While Titanium-Tungsten (Ti:W) alloys are sometimes used, they form complex solid solutions that are difficult to dry etch. Titanium nitride acts as a highly effective, thermodynamically stable diffusion barrier that is fully CMOS-compatible [1]. Because its byproduct, titanium tetrachloride (TiCl4), has a low boiling point (136 °C), TiN can be easily and precisely dry-etched in chlorine-based plasmas, significantly streamlining the lithography and etching workflows compared to the multiple steps required for Ti:W structures [2].
| Evidence Dimension | Dry etching processability and barrier stability |
| Target Compound Data | TiN (Easily dry-etched via Cl-plasma due to volatile TiCl4 byproduct; pure phase barrier) |
| Comparator Or Baseline | Ti:W alloys (Difficult to dry etch; requires complex multi-step recipes) |
| Quantified Difference | TiN enables single-step chlorine plasma etching and avoids the complex multi-phase solid solutions formed by Ti:W. |
| Conditions | CMOS semiconductor fabrication and metallization workflows |
Drives the selection of TiN sputtering targets in semiconductor fabs to reduce process complexity and improve yield.
Directly downstream of its superior high-temperature oxidation resistance compared to TiC, TiN is the industry standard for physical vapor deposition (PVD) coatings on drill bits, milling cutters, and orthopedic saws. It provides the necessary edge retention and thermal stability to withstand high-friction environments without rapidly degrading[1].
Because TiN maintains its localized surface plasmon resonance (LSPR) at temperatures where Gold and Silver melt or deform, it is the material of choice for high-temperature nanophotonics. Procurement of TiN is highly recommended for heat-assisted magnetic recording (HAMR), thermophotovoltaics, and optical gas sensors operating above 300 °C [2].
Leveraging its extreme electrochemical stability and strong metal-support interactions, nanoscale TiN is an ideal replacement for carbon black in proton exchange membrane fuel cells. It prevents the catastrophic support corrosion seen in Pt/C systems, doubling peak power density and drastically extending operational lifespans [3].
Due to its excellent electrical conductivity, precise dry-etchability in chlorine plasmas, and ability to block metal diffusion, TiN is a critical procurement item for semiconductor fabrication. It is widely utilized as a barrier layer between active silicon devices and aluminum or copper interconnects [4].
Flammable;Irritant